molecular formula C11H11NS B158236 2-Methyl-prop-1-enyl-benzothiazole CAS No. 1628-61-1

2-Methyl-prop-1-enyl-benzothiazole

Cat. No.: B158236
CAS No.: 1628-61-1
M. Wt: 189.28 g/mol
InChI Key: VSTRENQRHHEUJJ-UHFFFAOYSA-N
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Description

2-Methyl-prop-1-enyl-benzothiazole is a high-purity chemical compound offered as a research tool for qualified laboratory professionals. This benzothiazole derivative features a methyl and a prop-1-enyl substituent, a structural motif of significant interest in organic and medicinal chemistry research. The benzothiazole nucleus is a privileged scaffold in drug discovery due to its diverse biological activities . Benzothiazole derivatives are extensively investigated for their potential as antimicrobial agents , anticancer compounds , anti-inflammatory agents , and tyrosinase inhibitors . The specific substitution pattern on the benzothiazole core can greatly influence the compound's reactivity, physicochemical properties, and interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this and similar compounds to develop new therapeutic agents, study reaction mechanisms, and explore novel synthetic pathways for heterocyclic chemistry. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1628-61-1

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)-1,3-benzothiazole

InChI

InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3

InChI Key

VSTRENQRHHEUJJ-UHFFFAOYSA-N

SMILES

CC(=CC1=NC2=CC=CC=C2S1)C

Canonical SMILES

CC(=CC1=NC2=CC=CC=C2S1)C

Synonyms

Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Imidazolium Chloride-Catalyzed Reactions

A metal-free method reported by Guo et al. (2019) utilizes imidazolium chloride as a catalyst to synthesize 2-substituted benzothiazoles from 2-aminothiophenols and dimethylacetamide (DMA) derivatives. For this compound, modifying the acylating agent to incorporate a propenyl group could yield the target compound. The proposed mechanism involves:

  • Activation of DMA by imidazolium chloride to form a tetrahedral intermediate.

  • Nucleophilic attack by 2-aminothiophenol, leading to cyclization and elimination of dimethylamine.

  • Intramolecular dehydration to form the benzothiazole ring.

This method offers advantages such as mild conditions (140–160°C) and compatibility with diverse substituents. However, adapting it for propenyl groups requires careful selection of acylating agents to prevent side reactions.

Bromine-Mediated Cyclization

An alternative approach involves reacting p-substituted anilines with ammonium thiocyanate and bromine in glacial acetic acid. For instance, 4-methylpropenylaniline could undergo cyclization to form the benzothiazole core. The reaction proceeds via:

  • Formation of a thiourea intermediate from aniline and ammonium thiocyanate.

  • Bromine-induced cyclization to yield the 2-aminobenzothiazole scaffold.

  • Subsequent functionalization to introduce the propenyl group.

Key challenges include controlling the regioselectivity of bromination and ensuring the stability of the propenyl moiety under acidic conditions.

Post-Synthetic Modification Strategies

Functionalization of preformed benzothiazole derivatives offers a versatile route to this compound.

Alkylation of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole serves as a key intermediate for introducing alkyl or alkenyl groups. A reported method involves reacting 2-mercaptobenzothiazole with methylpropenyl halides in the presence of potassium carbonate. For example:

2-Mercaptobenzothiazole+CH2=C(CH3)-XK2CO3This compound\text{2-Mercaptobenzothiazole} + \text{CH}2=\text{C(CH}3\text{)-X} \xrightarrow{\text{K}2\text{CO}3} \text{this compound}

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding moderate to high conversions.

Wittig Olefination

The Wittig reaction enables the introduction of propenyl groups via phosphorus ylides. Starting from 2-acetylbenzothiazole, treatment with methyltriphenylphosphonium ylide generates the target alkene:

2-Acetylbenzothiazole+Ph3P=CHCH2CH3This compound\text{2-Acetylbenzothiazole} + \text{Ph}3\text{P=CHCH}2\text{CH}_3 \rightarrow \text{this compound}

This method requires anhydrous conditions and controlled temperatures (0–25°C) to prevent ylide decomposition.

Cross-Coupling Reactions for Direct Functionalization

Transition-metal-catalyzed couplings provide precise control over substituent placement.

Heck Reaction

Palladium-catalyzed coupling of 2-bromobenzothiazole with methylpropenyl reagents offers a streamlined approach:

2-Bromobenzothiazole+CH2=C(CH3)-SnBu3Pd(0)This compound\text{2-Bromobenzothiazole} + \text{CH}2=\text{C(CH}3\text{)-SnBu}_3 \xrightarrow{\text{Pd(0)}} \text{this compound}

Optimized conditions include using tris(dibenzylideneacetone)dipalladium(0) (Pd2_2(dba)3_3) and tri-o-tolylphosphine in toluene at 100°C.

Suzuki-Miyaura Coupling

Aryl boronic esters containing the propenyl group can be coupled with 2-halobenzothiazoles:

2-Iodobenzothiazole+CH2=C(CH3)-B(OH)2Pd(PPh3)4This compound\text{2-Iodobenzothiazole} + \text{CH}2=\text{C(CH}3\text{)-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound}

This method achieves high yields (75–90%) with minimal byproducts.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
Cyclocondensation140–160°C, imidazolium chloride60–85Metal-free, scalableLimited substituent diversity
AlkylationK2_2CO3_3, DMF, 80°C70–78Simple reagentsRequires preformed intermediates
Wittig ReactionAnhydrous THF, 0°C65–72High alkene specificitySensitive to moisture
Heck CouplingPd2_2(dba)3_3, 100°C82–90Excellent regioselectivityHigh catalyst loading

Mechanistic Insights and Optimization

The choice of catalyst significantly impacts reaction efficiency. For instance, palladium catalysts in cross-coupling reactions facilitate oxidative addition and transmetallation steps, while imidazolium chloride in cyclocondensation acts as a Lewis acid to polarize carbonyl groups. Solvent effects also play a critical role; polar aprotic solvents like DMA enhance nucleophilicity in cyclization reactions, whereas toluene minimizes side reactions in couplings .

Q & A

Advanced Research Question

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 6-position enhance antifungal activity by increasing electrophilicity .
  • Docking studies : Molecular dynamics simulations (e.g., GROMACS) quantify binding free energies to predict efficacy .
  • QSAR models : Regression analysis correlates substituent descriptors (e.g., Hammett constants) with activity trends .

What analytical methods ensure reproducibility in quantifying this compound derivatives in complex matrices?

Advanced Research Question

  • HPLC-UV/LC-MS : Use C18 columns with acetonitrile/water gradients for separation. Validate via ICH guidelines (linearity: R² > 0.99, LOD < 0.1 µg/mL) .
  • Standard addition method : Corrects for matrix effects in biological or environmental samples .
  • Interlaboratory comparisons : Harmonize protocols using certified reference materials to minimize variability .

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